4-Ipomeanol

Descripción general

Descripción

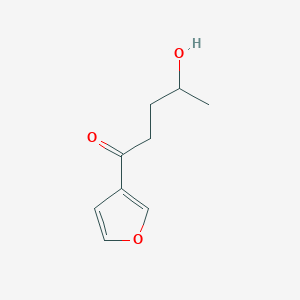

4-Ipomeanol is a naturally occurring compound belonging to the family of furans. It is isolated from sweet potatoes infected with the fungus Fusarium solani. The compound is known for its toxic properties, particularly affecting the lungs, liver, and kidneys in both humans and animals . The chemical structure of this compound consists of a furan ring substituted at the third carbon with a pentanone containing a hydroxyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ipomeanol involves the preparation of radiolabeled this compound, which is a highly selective pulmonary alkylating agent. The procedures for its preparation include the use of specific radioactivity for biochemical and autoradiographic studies

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of sweet potatoes infected with Fusarium solani. The fungus induces the production of this compound in the sweet potatoes, which can then be extracted and purified for further use .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ipomeanol undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. The furan ring is relatively stable due to its aromatic nature, but the ketone and alcohol groups are reactive sites .

Common Reagents and Conditions:

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or diol forms.

Nucleophilic Addition: The carbonyl group in this compound is electrophilic and can react with nucleophiles, leading to the formation of various adducts.

Major Products: The major products formed from these reactions include ipomeanine, 1-ipomeanol, and 1,4-ipomeadiol, which are all toxic 3-substituted furans .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

4-Ipomeanol exerts its effects through metabolic activation by cytochrome P450 enzymes, particularly in the lungs and liver . The compound is converted to a reactive intermediate, which can covalently bind to proteins and DNA, leading to cellular damage and toxicity . The primary molecular targets include bronchiolar exocrine cells in the lungs and hepatocytes in the liver .

Comparación Con Compuestos Similares

4-Ipomeanol is unique among furans due to its selective pulmonary toxicity and its potential as an anticancer agent. Similar compounds include:

Ipomeanine (IPN): Another toxic furan found in mold-damaged sweet potatoes, known for its pulmonary toxicity.

1-Ipomeanol (1-IPO): A related compound with similar toxic properties but differing in the location of the hydroxyl group.

1,4-Ipomeadiol (DIOL): A diol form of this compound with similar toxic effects.

Actividad Biológica

Overview

4-Ipomeanol (4-IPO) is a pulmonary pre-toxin derived from sweet potatoes infected with the fungus Fusarium solani. It has garnered attention due to its unique biological activity, particularly its effects on lung tissues and potential therapeutic applications in cancer treatment. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential as an antineoplastic agent.

Metabolism and Toxicity

This compound undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates. These intermediates can covalently bind to macromolecules in tissues, contributing to its toxicity. The following key points summarize the metabolic pathways and toxicity profiles:

-

Metabolic Activation :

- 4-IPO is metabolically activated by various cytochrome P450 isoforms. In particular, CYP1A2, CYP3A3, and CYP3A4 have been identified as significant contributors to the formation of DNA-binding metabolites in human liver cells .

- Notably, species differences exist in the metabolism of 4-IPO, with rabbit CYP4B1 showing exceptionally high activity (180-fold above control) compared to human and rodent enzymes .

- Tissue Distribution :

- Toxic Effects :

Case Studies and Clinical Trials

Several studies have investigated the therapeutic potential of 4-IPO in treating lung cancer:

-

Phase I Clinical Trial :

- A trial involving 34 men and 10 women with non-small cell lung cancer demonstrated no significant hematological or renal toxicity; however, it failed to show meaningful anti-tumor effects .

- Biopsy analyses indicated an IC50 of approximately 6 mM for tumor cells, which is substantially higher than achievable plasma concentrations .

- Phase II Clinical Trial :

Potential Applications

Despite its limited clinical success as an anticancer agent, research continues into alternative applications for 4-IPO:

- T-cell Therapy : Recent experiments suggest that modified T-cells expressing tumor-specific antigens could utilize 4-IPO to induce apoptosis selectively when exposed to this compound .

- Inhibition of Carcinogenic Metabolism : Non-toxic analogs of 4-IPO have shown promise in inhibiting the metabolism of nicotine-derived nitrosamine ketone (NNK), a known pre-carcinogen .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Source | Sweet potatoes infected with Fusarium solani |

| Primary Metabolism | Cytochrome P450 mediated |

| Key Enzymes | CYP1A2, CYP3A3, CYP3A4 (humans); CYP4B1 (rabbits) |

| Tissue Distribution | Highest in lungs; also found in liver and kidneys |

| Toxicity | Pulmonary edema and interstitial pneumonia in cattle |

| IC50 Values | Ranges from 2 mM to 8 mM depending on cell type |

| Clinical Efficacy | Limited; no significant anti-tumor effects observed |

Propiedades

IUPAC Name |

1-(furan-3-yl)-4-hydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQLMILDVERHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | 4-Ipomeanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Ipomeanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866492 | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL) | |

| Record name | IPOMEANOL | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349438%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | Ipomeanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE FORMATION OF HIGHLY REACTIVE METABOLITES FROM 4-IPOMEANOL, A SELECTIVE LUNG TOXIN IN RODENTS & OTHER MAMMALS & A POTENT HEPATOTOXIN IN BIRDS, WAS STUDIED IN TISSUES FROM ROOSTERS & JAPANESE QUAIL IN VIVO. CONSISTENT WITH PREVIOUS IN VIVO STUDIES ON THE TARGET ORGAN SELECTIVITY FOR COVALENT BINDING & TOXICITY OF 4-IPOMEANOL METABOLITES IN BIRDS, THE RATES OF REACTIVE METABOLITE FORMATION WERE VERY HIGH IN BIRD LIVER MICROSOMES COMPARED TO AVIAN PULMONARY OR RENAL MICROSOMES WHERE THIS ACTIVITY WAS RELATIVELY VERY LOW OR ABSENT. | |

| Record name | IPOMEANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

32954-58-8, 36878-93-0, 55659-41-1 | |

| Record name | Ipomeanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32954-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036878930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-(3-furanyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IPOMEANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URT1FLO407 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPOMEANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ipomeanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.